

Assessing the Stability of Dalazatide in Experimental Buffers: Application Notes and Protocols

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Compound of Interest

Compound Name: **Dalazatide**

Cat. No.: **B12777948**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the stability of **Dalazatide**, a selective Kv1.3 potassium channel inhibitor, in various experimental buffers. Understanding the stability profile of **Dalazatide** is crucial for ensuring the accuracy and reproducibility of in vitro and in vivo studies, as well as for the development of stable formulations.

Introduction to Dalazatide and its Stability

Dalazatide (formerly ShK-186) is a 37-amino acid synthetic peptide derived from the sea anemone *Stichodactyla helianthus*. It is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.3, which is a key regulator of T-cell activation.^{[1][2]} By blocking Kv1.3, **Dalazatide** can suppress the function of chronically activated effector memory T-cells, which are implicated in various autoimmune diseases.^{[3][4]}

The stability of peptide therapeutics like **Dalazatide** is a critical parameter that can be influenced by factors such as pH, temperature, and buffer composition. Degradation of the peptide can lead to a loss of biological activity and the formation of impurities, compromising experimental results and therapeutic efficacy. Common degradation pathways for peptides include oxidation, deamidation, hydrolysis, and aggregation. For **Dalazatide** and its analogs, key degradation pathways observed include dephosphorylation and oxidation.^[1] **Dalazatide**

(ShK-186) was specifically engineered with a C-terminal amidation to enhance its stability compared to its predecessor, ShK-170.[5][6]

Data Presentation: Stability of a Closely Related Dalazatide Analog (ShK-170)

While specific quantitative stability data for **Dalazatide** (ShK-186) across a wide range of buffers is not readily available in published literature, extensive stability studies have been conducted on a closely related analog, ShK-170. This data provides a strong indication of the stability profile that can be expected for **Dalazatide**. The primary difference between ShK-170 and **Dalazatide** is the C-terminal amidation of **Dalazatide**, which improves its stability.[5]

The following tables summarize the stability of ShK-170 after 5 days of incubation in various buffers at different temperatures, as determined by the percentage of the intact peptide remaining.

Table 1: Stability of ShK-170 at 22°C (Ambient Temperature)[1]

Buffer pH	% Intact Peptide Remaining (after 5 days)
4.0	~100%
6.0	~100%
7.0	~100%
8.0	~100%

Table 2: Stability of ShK-170 at 40°C[1]

Buffer pH	% Intact Peptide Remaining (after 5 days)	Primary Degradation Product
4.0	~92%	Dephosphorylated species
6.0	~92%	Dephosphorylated species
7.0	>95%	Minimal degradation
8.0	>95%	Minimal degradation

Table 3: Stability of ShK-170 at 60°C (Stressed Condition)[1]

Buffer pH	% Intact Peptide Remaining (after 5 days)	Primary Degradation Products
4.0	Significantly decreased	Dephosphorylated species
6.0	Significantly decreased	Dephosphorylated species
7.0	~77%	Dephosphorylated species, Met(O) product
8.0	Rapidly degraded	Hydrolysis of phosphotyrosine

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of **Dalazatide**.

Protocol for Assessing Dalazatide Stability by RP-HPLC

This protocol describes a general method for evaluating the stability of **Dalazatide** in different buffer solutions over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

- **Dalazatide** (lyophilized powder)

- Experimental Buffers (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 4.0, Tris Buffer pH 8.0)
- Water, HPLC grade
- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic Acid (TFA)
- RP-HPLC system with a C18 column
- Incubator or water bath

Procedure:

- Preparation of **Dalazatide** Stock Solution: Reconstitute lyophilized **Dalazatide** in sterile, HPLC-grade water to a known concentration (e.g., 1 mg/mL).
- Sample Preparation:
 - Dilute the **Dalazatide** stock solution into the different experimental buffers to a final concentration of, for example, 0.1 mg/mL.
 - Prepare multiple aliquots for each buffer condition to be tested at different time points.
- Incubation:
 - Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).
 - At specified time points (e.g., 0, 24, 48, 72, 96, 120 hours), remove one aliquot from each buffer and temperature condition for analysis.
- RP-HPLC Analysis:
 - Mobile Phase A: 0.1% TFA in water
 - Mobile Phase B: 0.1% TFA in ACN

- Gradient: A typical gradient would be a linear increase from 10% to 60% Mobile Phase B over 30 minutes.
- Flow Rate: 1 mL/min
- Detection: UV at 214 nm and 280 nm
- Inject an equal volume of each sample onto the HPLC column.

- Data Analysis:
 - Integrate the peak area of the intact **Dalazatide** peak at each time point.
 - Calculate the percentage of remaining intact **Dalazatide** relative to the initial time point (t=0).
 - Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol for Identification of Degradation Products by LC-MS

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products of **Dalazatide**.

Materials:

- Stressed **Dalazatide** samples from the stability study
- LC-MS system with an electrospray ionization (ESI) source

Procedure:

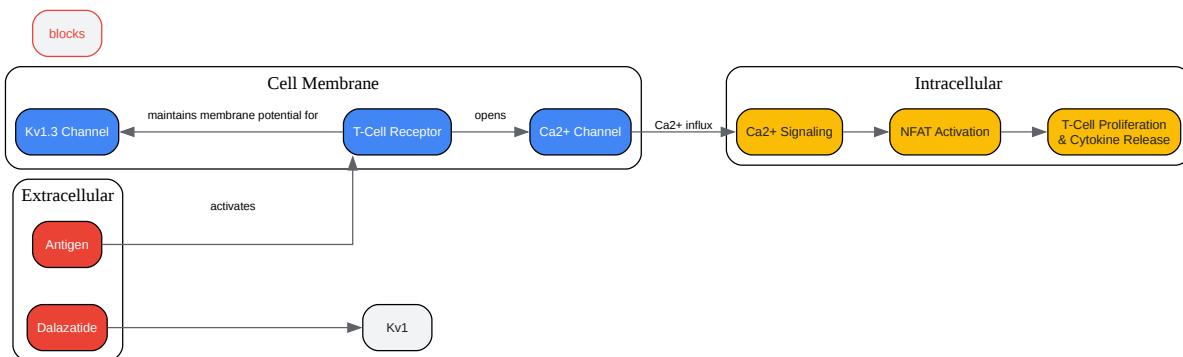
- Sample Preparation: Use the samples generated from the stability protocol (Section 3.1), particularly those showing significant degradation.
- LC-MS Analysis:

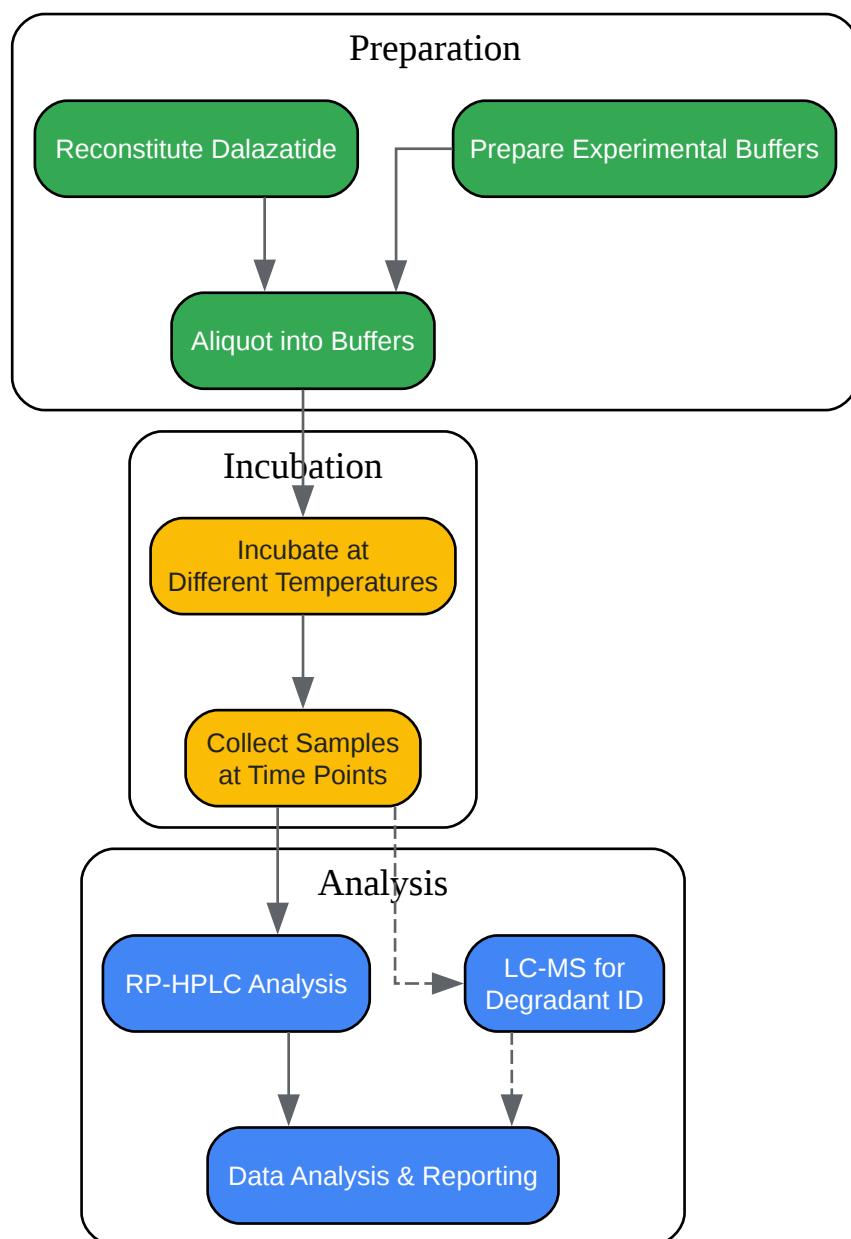
- Employ an LC method similar to the RP-HPLC protocol to separate the degradation products from the intact peptide.
- The eluent from the LC column is directly introduced into the mass spectrometer.
- Acquire mass spectra in positive ion mode over a relevant m/z range for **Dalazatide** and its expected degradation products (e.g., dephosphorylated, oxidized forms).
- Data Analysis:
 - Determine the mass of the parent **Dalazatide** ion.
 - Analyze the masses of the new peaks to identify potential modifications. For example:
 - A mass decrease of 80 Da would suggest dephosphorylation.
 - A mass increase of 16 Da would suggest oxidation of a methionine or cysteine residue.

Mandatory Visualizations

Signaling Pathway of Dalazatide Action

Dalazatide selectively blocks the Kv1.3 potassium channel on effector memory T-cells. This inhibition disrupts the potassium efflux necessary to maintain the negative membrane potential required for sustained calcium influx upon T-cell receptor activation. The reduced intracellular calcium concentration subsequently dampens downstream signaling pathways, leading to decreased T-cell activation and proliferation.





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